molecular formula C10H12N4O4S B7822251 (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B7822251
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-UHTZMRCNSA-N
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Description

The compound identified as “(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol” is a chemical entity with significant applications in various scientific fields. This compound is known for its unique chemical properties and its ability to participate in a wide range of chemical reactions. It is utilized in both academic research and industrial applications due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol involves several chemical reactions that require specific conditions to achieve the desired product. The synthetic routes typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    Perkin Reaction: This method involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the synthetic routes mentioned above. The industrial methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in the formulation of pharmaceuticals and the treatment of various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, such as the inhibition of enzymes or the activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and effectiveness make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-sulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)S)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)S)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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